molecular formula C20H32O4 B034117 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate CAS No. 102110-10-1

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate

Cat. No. B034117
CAS RN: 102110-10-1
M. Wt: 336.5 g/mol
InChI Key: HPHBKSDLFUQCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate, also known as OMMD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. OMMD is a synthetic organic compound that belongs to the class of macrocyclic polyesters.

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been studied for its potential therapeutic applications in various fields, including cancer research, drug delivery, and material science. In cancer research, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a carrier for delivering drugs to specific target cells. In material science, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a building block for creating complex molecular structures.

Mechanism of Action

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate exerts its biological effects through its ability to bind to DNA and inhibit its replication. This leads to the induction of apoptosis in cancer cells. Additionally, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy.
Biochemical and Physiological Effects:
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in drug delivery systems. (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its complex synthesis method, which may make it difficult to produce on a large scale.

Future Directions

There are many potential future directions for research on (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate. One area of interest is the development of new drug delivery systems using (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate as a carrier. Additionally, further research is needed to fully understand the mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate and its potential applications in cancer therapy. Finally, the synthesis method of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate could be optimized to make it more efficient and cost-effective.

Synthesis Methods

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is synthesized through a multistep process that involves the reaction of butyric acid with ethylene glycol and maleic anhydride. The resulting product is then reacted with p-toluenesulfonic acid to obtain the final product, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate.

properties

CAS RN

102110-10-1

Product Name

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

[3-(butanoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl butanoate

InChI

InChI=1S/C20H32O4/c1-3-5-17(21)23-12-20(13-24-18(22)6-4-2)10-9-16-14-7-8-15(11-14)19(16)20/h14-16,19H,3-13H2,1-2H3

InChI Key

HPHBKSDLFUQCJC-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC

Canonical SMILES

CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC

Other CAS RN

102110-10-1

synonyms

(octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.